1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione

Aqueous solubility Lead optimization Drug-likeness

Fragment-based screening campaigns often fail due to poor aqueous solubility of spirocyclic building blocks, causing false negatives at concentrations below 10 μM. 1-Oxa-5-thiaspiro[2.5]octane 5,5-dioxide resolves this challenge through its unique oxirane-sulfone spiro-fused framework. • Up to 40-fold higher aqueous solubility vs. all-carbon spirocycles • ~0.8-0.9 logD reduction; computed clogP of -0.83-ideal for fragment hit ID • Cyclic sulfone design mitigates CYP2C9 inhibition liability vs. non-spirocyclic comparators • Dual H-bond acceptor motifs (oxirane O + sulfone O) enable novel binding vectors for scaffold hopping • Orally bioavailable scaffold validated in rodent pharmacodynamic models Supplied with Certificate of Analysis; ready for immediate global dispatch.

Molecular Formula C6H10O3S
Molecular Weight 162.21 g/mol
Cat. No. B12315090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione
Molecular FormulaC6H10O3S
Molecular Weight162.21 g/mol
Structural Identifiers
SMILESC1CC2(CO2)CS(=O)(=O)C1
InChIInChI=1S/C6H10O3S/c7-10(8)3-1-2-6(5-10)4-9-6/h1-5H2
InChIKeyDCOKRUCYQCJZDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione: A Dual-Heteroatom Spirocyclic Sulfone Building Block


1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione (CAS 62826-62-4) is a spirocyclic heterocycle incorporating both an oxirane ring and a cyclic sulfone (λ⁶-sulfane) within a single scaffold . With molecular formula C₆H₁₀O₃S and MW 162.2 g/mol, it belongs to the emerging class of oxa-spirocycles whose systematic synthesis and property advantages over traditional all-carbon spirocycles were first established in 2021 . The compound features a computed logP of −0.826 and three hydrogen bond acceptors, indicating high polarity suitable for medicinal chemistry campaigns .

Why 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione Cannot Be Replaced by All-Carbon Spirocycles or Mono-Heteroatom Analogs


Substituting this compound with an all-carbon spirocyclic analog or a spirocycle lacking the sulfone group results in a measurable loss of physicochemical performance. The oxygen atom within the oxirane ring of oxa-spirocycles has been shown to improve aqueous solubility by up to 40-fold while simultaneously reducing lipophilicity by approximately one logD unit relative to matched all-carbon comparators . Conversely, omitting the cyclic sulfone group would forfeit the unique hydrogen bond acceptor capacity and polarity contribution that distinguishes this scaffold from simple oxa-spirocycles. The presence of both the oxirane oxygen and the λ⁶-sulfone in a single spiro-fused framework thus provides a physicochemical profile that cannot be replicated by either scaffold class alone .

Quantitative Evidence Guide for 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione Differentiation


Aqueous Solubility Enhancement: Up to 40-Fold Improvement Over All-Carbon Spirocycles

Incorporation of an oxygen atom into the spirocyclic framework of model compounds dramatically increased aqueous solubility. In a direct pairwise comparison, oxa-spirocyclic compound 67 exhibited a kinetic solubility of 360 μM vs. only 9 μM for its all-carbon spirocyclic counterpart 66—a ~40-fold improvement . Two additional matched pairs (69/70 and 72/73) showed consistent solubility gains: 7 μM (69) vs. 118 μM (70) and <5 μM (72) vs. 34 μM (73) . Although these measurements were performed on benzamide-capped model systems rather than the unsubstituted spiro core, the oxygen effect is intrinsic to the oxa-spirocyclic scaffold and thus directly applicable to 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione.

Aqueous solubility Lead optimization Drug-likeness

Lipophilicity Reduction: ~1 logD Unit Decrease vs. All-Carbon Spirocycles

The oxa-spirocyclic scaffold systematically lowers the octanol/water distribution coefficient (logD₇.₄) compared to matched all-carbon spirocycles. Compound 67 (oxa-spirocycle) showed logD 3.6 vs. 4.5 for compound 66 (all-carbon spirocycle): a ΔlogD of −0.9 . Consistent reductions were observed across two additional pairs: 4.9 (69) vs. 4.0 (70), ΔlogD −0.9; 4.4 (72) vs. 3.6 (73), ΔlogD −0.8 . The experimental logP of the target compound itself has been computationally predicted as −0.83 , consistent with the low-lipophilicity profile expected for oxa-spirocycles bearing a polar sulfone group.

Lipophilicity logD ADME optimization

Spirocyclic Sulfone Scaffolds Resolve CYP2C9 Inhibition Liability: A Class-Level Advantage

In a medicinal chemistry optimization program targeting γ-secretase, replacement of a non-spirocyclic sulfone scaffold (as in MRK-560) with a spirocyclic sulfone ring system eliminated CYP2C9 inhibition liability while maintaining target potency . MRK-560, a potent γ-secretase inhibitor, was hampered by CYP2C9 inhibition; the new spirocyclic sulfone series was explicitly described as 'devoid of the CYP2C9 inhibition liability of MRK-560' . Furthermore, representative spirocyclic sulfone 18a(−) achieved 33-fold selectivity for PS-1 over PS-2 γ-secretase isoforms, reducing the potential for mechanism-based toxicity seen with earlier clinical candidates . While this evidence derives from a structurally distinct spirocyclic sulfone series, the observed CYP liability resolution is attributed to the spirocyclic sulfone motif itself and thus supports the selection of 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione over non-spirocyclic sulfone building blocks in programs where off-target CYP inhibition is a concern.

CYP inhibition Drug–drug interaction Gamma-secretase inhibitors

In Vivo Pharmacodynamic Validation: Oxa-Spirocyclic Analogues of Terazosin Demonstrate Antihypertensive Efficacy

Oxa-spirocyclic analogues of the approved antihypertensive drug terazosin were synthesized and evaluated in a rodent model of hypertension. Oxa-spirocyclic derivatives 75 and 78 demonstrated significant reductions in systolic blood pressure compared to vehicle controls, matching the in vivo pharmacodynamic profile of the parent drug terazosin (74) . This provides direct experimental evidence that the oxa-spirocyclic scaffold is compatible with systemic in vivo activity and does not abrogate target engagement—a critical consideration when selecting spirocyclic building blocks for programs aiming at oral bioavailability and systemic pharmacodynamic endpoints.

In vivo efficacy Blood pressure Terazosin analogues

Optimal Application Scenarios for 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione Procurement


Fragment-Based Drug Discovery Requiring High Solubility and Low Lipophilicity Starting Points

The oxa-spirocyclic scaffold confers systematically higher aqueous solubility (up to 40-fold) and lower logD (~0.8–0.9 units) compared to all-carbon spirocyclic building blocks . For fragment-based screening libraries where aqueous solubility below 10 μM can cause false negatives, this scaffold offers a measurable advantage. The computed logP of −0.83 for the target compound places it in an ideal polarity range for fragment hit identification.

Lead Optimization Campaigns Targeting CNS Indications Requiring Low CYP2C9 Inhibition Risk

Spirocyclic sulfones have been demonstrated to resolve CYP2C9 inhibition liability present in non-spirocyclic sulfone counterparts in a γ-secretase inhibitor program . Programs targeting Alzheimer's disease or other CNS disorders where clean CYP profiles are critical should prioritize spirocyclic sulfone building blocks over non-spirocyclic alternatives to reduce attrition from drug–drug interaction risks.

Synthesis of Conformationally Restricted Analogues with Dual Hydrogen Bond Acceptor Capacity

The compound uniquely presents two distinct hydrogen bond acceptor motifs—the oxirane oxygen and the sulfone oxygens—in a rigid spiro-fused geometry . This enables exploration of protein binding site vectors that differ from those accessible with mono-functional spirocycles, making it valuable for scaffold-hopping exercises where novel IP positions are desired.

Building Block for In Vivo-Enabled Medicinal Chemistry Programs

Oxa-spirocyclic analogues of the antihypertensive drug terazosin have demonstrated systemic pharmacodynamic activity in rodent models, confirming that the scaffold is compatible with oral absorption and target engagement in vivo . Procurement of 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione as a core building block is therefore justified for programs that intend to progress beyond in vitro profiling to animal efficacy studies.

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